N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
N-cyclopropyl-1-ethyl-4-nitropyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-2-11-5-7(12(13)14)8(10-11)9-6-3-4-6/h5-6H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIHXKDSDMIKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)NC2CC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl, ethyl, and nitro groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with a β-keto ester can form the pyrazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of palladium-catalyzed coupling reactions and other advanced organic synthesis techniques. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, palladium catalysts, and various oxidizing and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups to the pyrazole ring .
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its nitro group can be modified through reduction or substitution reactions, allowing for the creation of derivatives with varying properties.
Reactivity and Mechanism
The compound's reactivity is attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various biological molecules, leading to diverse chemical transformations.
| Reaction Type | Example Reagents | Products |
|---|---|---|
| Reduction | Hydrogen gas, Pd/C | N-Cyclopropyl-1-ethyl-4-amino-1H-pyrazol-3-amine |
| Substitution | Alkyl halides | Various substituted pyrazole derivatives |
Biological Applications
Pharmacological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit significant pharmacological activities. These include antibacterial and antifungal properties, making them candidates for drug development.
Antimicrobial Activity
In studies evaluating antimicrobial efficacy, compounds similar to this compound have shown promising results against various bacterial strains. For instance, certain pyrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.
| Pathogen Tested | Activity (MIC) | Reference Study |
|---|---|---|
| Staphylococcus aureus | 25 µM | |
| Escherichia coli | 12.5 mg/mL |
Medical Applications
Drug Development Potential
The compound is being investigated for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and antimicrobial agents. Its structural features may allow it to interact effectively with biological targets, such as enzymes and receptors involved in disease processes.
Industrial Applications
Specialty Chemicals Production
this compound is utilized in the production of specialty chemicals that require specific properties imparted by the pyrazole ring structure. Its ability to undergo various chemical transformations makes it valuable in industrial applications.
Case Study 1: Antibacterial Activity
In a study conducted by Rahimizadeh et al., a series of pyrazole derivatives were synthesized and tested for their antibacterial activity against methicillin-resistant Staphylococcus aureus. The results indicated that certain compounds exhibited significant antimicrobial activity with minimal inhibitory concentration values comparable to established antibiotics .
Case Study 2: Antifungal Efficacy
A recent investigation into the antifungal properties of pyrazole derivatives showed that compounds similar to this compound demonstrated effective inhibition against Candida species, highlighting their potential use in treating fungal infections .
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound lacks extended aromatic systems (e.g., quinazolinyl in Compound 44 or pyridinyl in ), which may reduce steric bulk and enhance solubility. Nitro vs.
Stereochemical Complexity :
- Compounds like the (R)-isomer in require chiral resolution, whereas the target compound lacks stereocenters, simplifying synthesis and purification.
Spectral Characterization :
- HRMS and NMR data for and confirm structural integrity, while the absence of such data for the target compound highlights a gap in current literature.
Functional Implications
- Cyclopropylamine Role : Cyclopropyl groups in , and the target compound enhance metabolic stability by resisting oxidative degradation, a common feature in kinase inhibitors .
- Nitro Group Reactivity : The 4-nitro substituent may serve as a precursor for reduction to amine, enabling further derivatization—unlike the static methyl or trifluoromethyl groups in analogs .
Biological Activity
N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
1. Chemical Structure and Properties
This compound features a pyrazole ring with a nitro group and cyclopropyl substituent. The structural formula can be represented as follows:
This compound's unique substituents contribute to its distinct chemical and biological properties, making it a valuable candidate for further research.
2.1 Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 40 µg/mL. Comparative studies have highlighted its effectiveness relative to standard antibiotics such as ampicillin and norfloxacin .
2.2 Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have demonstrated that it inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to the arrest of cancer cells in specific phases of the cell cycle, thereby reducing proliferation rates. Additionally, it has shown potential as an inhibitor of tubulin polymerization, further contributing to its anticancer effects.
2.3 Anti-inflammatory Activity
In vitro studies have reported that this compound possesses anti-inflammatory properties, with significant reductions in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production observed at concentrations around 10 µM . This activity positions it as a potential therapeutic agent for inflammatory conditions.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act by binding to enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can modulate receptor activity, impacting signaling pathways associated with cell growth and inflammation .
4. Research Findings and Case Studies
Several studies underscore the compound's potential across various biological applications:
5. Conclusion
This compound demonstrates promising biological activities that warrant further investigation. Its antimicrobial, anticancer, and anti-inflammatory properties suggest potential applications in drug development and therapeutic interventions. Continued research is essential to elucidate its mechanisms fully and optimize its efficacy for clinical use.
Q & A
Basic: What are the standard synthetic routes for N-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazol-3-amine, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step protocols, starting with halogenated pyrazole intermediates. For example, iodinated pyrazoles (e.g., 1-ethyl-4-iodo-1H-pyrazol-3-amine) undergo nucleophilic substitution with cyclopropanamine in polar aprotic solvents like DMSO, catalyzed by copper(I) bromide and cesium carbonate at 35°C for 48 hours . Optimization includes adjusting solvent polarity, temperature (e.g., microwave-assisted heating for faster kinetics), and stoichiometry to improve yields. Post-reaction purification via gradient chromatography (ethyl acetate/hexane) is critical for isolating the nitro-substituted product .
Advanced: How can researchers address low yields in the cyclopropane ring formation during synthesis?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Advanced strategies include:
- Computational modeling to predict transition-state geometries and identify optimal leaving groups.
- Flow chemistry to enhance mixing and heat transfer, reducing decomposition of sensitive intermediates .
- Alternative catalysts (e.g., Pd/ligand systems) for C–N coupling, as demonstrated in related pyrazole syntheses .
Contradictory data on reaction efficiency (e.g., 17.9% yield in a similar protocol ) highlight the need for real-time monitoring via LC-MS to identify bottlenecks.
Basic: What spectroscopic methods are used to confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR : The nitro group deshields adjacent protons, producing distinct splitting patterns (e.g., δ 7.33–8.87 ppm for pyrazole protons ).
- HRMS : Exact mass analysis (e.g., m/z 215 [M+H]⁺) confirms molecular formula integrity .
- IR Spectroscopy : Nitro stretching vibrations appear near 1520–1350 cm⁻¹, while amine N–H stretches occur at ~3300 cm⁻¹ .
Advanced: How does the nitro group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The nitro group is electron-withdrawing, activating the pyrazole ring for electrophilic substitution but deactivating it for nucleophilic attacks. For example:
- Buchwald–Hartwig amination requires Pd catalysts to overcome reduced electron density at the C-4 position .
- Reductive functionalization : Nitro-to-amine reduction (e.g., H₂/Pd-C) enables downstream derivatization, but over-reduction risks must be mitigated by controlling H₂ pressure .
Contradictions in reactivity (e.g., unexpected byproducts in halogenation) necessitate mechanistic studies using DFT calculations to map charge distribution .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage : As a crystalline solid, it is stable at room temperature in inert atmospheres but degrades under UV light or humidity due to nitro group sensitivity .
- Solubility : Prefers organic solvents (e.g., DCM, DMSO); aqueous solutions require buffering to pH 6–7 to prevent hydrolysis .
Advanced: How can researchers validate the compound’s bioactivity against proposed molecular targets?
Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to enzymes/receptors (e.g., kinase inhibition assays) .
- Molecular Docking : Predicts binding poses using software like AutoDock Vina, validated by mutational studies (e.g., alanine scanning) .
- In vitro assays : Dose-response curves (IC₅₀) in cell lines, with nitro group metabolites monitored via LC-MS to rule off-target effects .
Basic: What chromatographic techniques are optimal for purifying this compound?
Answer:
- Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (0–100%) resolves nitro-containing impurities .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) achieve >98% purity, critical for biological testing .
Advanced: How to resolve contradictions in crystallographic data for structural confirmation?
Answer:
- SHELXL Refinement : Resolves disorder in the cyclopropyl or nitro groups by iteratively adjusting occupancy factors .
- Twinned Data Analysis : For ambiguous electron density, twin law matrices (e.g., SHELXD) differentiate overlapping lattices .
- Complementary Methods : Pair XRD with solid-state NMR to validate bond angles strained by the cyclopropane ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
